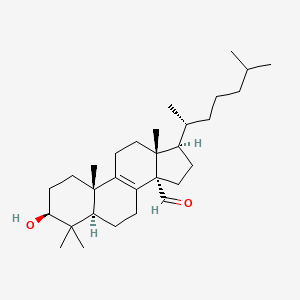

3beta-Hydroxylanost-8-en-32-al

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59200-40-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |

InChI |

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1 |

InChI Key |

MKMLAQLNFVFNRK-PUXRVUTHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |

Other CAS No. |

59200-40-7 |

Synonyms |

3-beta-hydroxylanost-8-en-32-aldehyde 3-hydroxylanost-8-en-32-al 32-oxo-24,25-dihydrolanosterol 32-oxo-DHL lanosten-3-ol-32-al lanosterol-32-aldehyde |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 3beta Hydroxylanost 8 En 32 Al

Initial Cyclization Events: From Squalene (B77637) to Lanosterol (B1674476)

The journey to 3beta-hydroxylanost-8-en-32-al begins with the formation of lanosterol, the first tetracyclic sterol in the pathway, from the linear hydrocarbon squalene. guidetopharmacology.orgwikipedia.org This process involves two key enzymatic steps that establish the foundational steroid nucleus.

The subsequent and highly complex step is the cyclization of (S)-2,3-oxidosqualene into lanosterol, a reaction catalyzed by the enzyme lanosterol synthase (an oxidosqualene cyclase). wikipedia.orgwikipedia.org This enzyme orchestrates a remarkable cascade of bond formations and rearrangements. It protonates the epoxide ring, initiating a series of concerted ring closures to form a transient protosterol cation intermediate. wikipedia.orgacs.org This is followed by a series of hydride and methyl shifts before a final deprotonation yields the stable tetracyclic structure of lanosterol. acs.org In animals and fungi, this pathway proceeds via lanosterol, whereas in plants, the analogous enzyme cycloartenol (B190886) synthase typically produces cycloartenol. pnas.orgwikipedia.org

Enzymatic Transformations Leading to the Lanost-8-en Skeleton

The characteristic lanost-8-en-skeleton, defined by the double bond between carbons 8 and 9 (Δ8), is established directly during the final step of the lanosterol synthase-catalyzed reaction. wikipedia.org Following the cascade of ring closures and the hydride and methyl group migrations from the protosterol cation intermediate, the process terminates with the elimination of a proton from C-9. pnas.org This deprotonation step creates the C8-C9 double bond, finalizing the structure of lanosterol. Therefore, the lanost-8-ene framework is not the result of a subsequent transformation but is the direct product of the initial cyclization of 2,3-oxidosqualene (B107256). This specific double bond is a crucial feature for the subsequent enzymatic modifications, including the demethylation at the C-14 position. oup.com

Oxidative Demethylation Pathway: Focus on C-32 Aldehyde Formation

The conversion of lanosterol to cholesterol involves the removal of three methyl groups, one of which is the 14α-methyl group (designated C-32). The removal of this group is a multi-step oxidative process catalyzed by a single enzyme and results in the formation of this compound as a key intermediate. nih.govportlandpress.com

The enzyme responsible for the 14α-demethylation of lanosterol is a member of the cytochrome P450 superfamily, specifically CYP51, also known as sterol 14α-demethylase. researchgate.netnih.gov This enzyme catalyzes three successive oxidative reactions, each requiring molecular oxygen and reducing equivalents from NADPH-cytochrome P450 reductase. nih.govjuniperpublishers.com The first of these three steps is the monooxygenation of the 14α-methyl group (C-32) of lanosterol. nih.govpnas.org This reaction converts the methyl group into a hydroxymethyl group, yielding the alcohol intermediate, lanost-8-ene-3β,32-diol.

Following the initial hydroxylation, the same CYP51 enzyme catalyzes a second oxidation at the same carbon. nih.gov The 14α-hydroxymethyl group of lanost-8-ene-3β,32-diol is oxidized to an aldehyde. This reaction produces the compound this compound (also referred to as 3β-hydroxy-lanost-8-en-32-aldehyde). nih.govresearchgate.netportlandpress.com This aldehyde is the second stable intermediate in the three-step demethylation sequence. nih.govpnas.org The final step, also catalyzed by CYP51, involves the deformylation of this aldehyde, which results in the elimination of the C-32 carbon as formic acid and the concomitant formation of a new double bond at the C14-C15 position. nih.govjuniperpublishers.com The accumulation of this compound has been observed in experimental systems where CYP51 activity is inhibited, confirming its role as a direct precursor in the demethylation pathway. portlandpress.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate(s) | Product(s) | Function |

| Squalene Monooxygenase | Squalene, O₂, NADPH | (S)-2,3-Oxidosqualene | Catalyzes the first oxygenation step in sterol synthesis, a regulated control point. guidetopharmacology.orgnih.govnih.gov |

| Lanosterol Synthase | (S)-2,3-Oxidosqualene | Lanosterol | Catalyzes the complex cyclization of the linear substrate into the first tetracyclic sterol. wikipedia.orgwikipedia.org |

| CYP51 (Sterol 14α-demethylase) | Lanosterol | Lanost-8-ene-3β,32-diol | Performs the initial hydroxylation of the C-32 methyl group. nih.govpnas.org |

| CYP51 (Sterol 14α-demethylase) | Lanost-8-ene-3β,32-diol | This compound | Oxidizes the C-32 alcohol to the corresponding aldehyde. portlandpress.comnih.gov |

Downstream Metabolic Fate of this compound in Various Organisms

As a key intermediate, the primary metabolic fate of this compound is its conversion into demethylated sterols as part of the cholesterol biosynthesis pathway. However, under certain conditions, it can also be shunted towards other metabolic fates.

Conversion to Demethylated Sterols

The principal metabolic route for this compound is its immediate, enzyme-catalyzed conversion to the 14α-demethylated product. This reaction is the third and final step of the CYP51 catalytic cycle. researchgate.net The enzyme facilitates the cleavage of the C-C bond between C-14 and C-32, eliminating the aldehyde group as formic acid and introducing a double bond, which results in the formation of 4,4-dimethylcholesta-8,14-dien-3β-ol. researchgate.netwikipedia.org This diene sterol is then further processed by a series of other enzymes to eventually yield cholesterol in mammals or other essential sterols in different organisms. ebi.ac.uk The conversion is highly efficient, and in the absence of inhibitors, the aldehyde intermediate is rapidly processed, supporting its role as a direct precursor in the main sterol biosynthetic pathway. ebi.ac.ukresearchgate.net

Formation of More Polar Metabolites

While the direct conversion to demethylated sterols is its main fate, this compound can be metabolized into other forms, particularly when present in high concentrations. Studies using hepatocytes have shown that this aldehyde, along with its precursor alcohol, can be rapidly metabolized into more polar sterols and steryl esters. ebi.ac.uk This alternative metabolic pathway is dependent on an active cytochrome P450 system, suggesting that other P450 enzymes, distinct from CYP51, may be responsible for these further hydroxylations or other modifications that increase the polarity of the molecule. ebi.ac.uk This pathway may serve as a mechanism for deactivating and clearing excess regulatory oxysterols when they accumulate beyond the capacity of the primary cholesterol synthesis pathway. ebi.ac.uk

Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters

The biotransformation of lanosterol and its intermediates is governed by a specific set of enzymes, with CYP51 playing the central role in the formation and consumption of this compound. Other enzyme families, such as short-chain dehydrogenases, are also crucial for modifications of the lanostanoid skeleton.

Lanosterol 14α-Demethylase (CYP51) and its Isoforms

Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily encoded by the CYP51 gene, is the sole enzyme responsible for the three-step oxidative removal of the 14α-methyl group from lanosterol. researchgate.net This enzyme is one of the most highly conserved P450s throughout evolution, found in all biological kingdoms, highlighting its fundamental role in sterol biosynthesis. researchgate.net Despite its conserved function, the protein sequence can vary significantly, leading to different substrate specificities among its isoforms or orthologs. nih.govoup.com

For example, mammalian CYP51 (CYP51A1) preferentially uses lanosterol as its substrate. oup.com In contrast, the CYP51 from the pathogen Acanthamoeba castellanii shows a much higher affinity and catalytic efficiency for obtusifoliol (B190407), a C4-monomethylated sterol, marking it as more plant-like. nih.gov This substrate preference is significant, with the catalytic efficiency for obtusifoliol being approximately 100-fold higher than for lanosterol in this organism. nih.gov Fungal CYP51s also exhibit distinct substrate preferences. oup.com This specificity is a key reason why CYP51 is a major target for antifungal drugs, as inhibitors can be designed to selectively target the fungal enzyme over the human ortholog. researchgate.netresearchgate.net

The table below summarizes the kinetic parameters of A. castellanii CYP51, illustrating the stark difference in substrate preference.

| Substrate | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (µM⁻¹ min⁻¹) |

| Obtusifoliol | 30.8 ± 0.7 | 2.7 ± 0.3 | 11.4 |

| Lanosterol | 6.1 ± 1.2 | 52 ± 15 | 0.12 |

| Table 1: Steady-State Kinetic Parameters of A. castellanii CYP51. Data derived from studies on the enzyme's catalytic activity, showing a strong preference for obtusifoliol. nih.gov |

Short-chain Dehydrogenases (SDRs) in Lanostanoid Modifications

The short-chain dehydrogenase/reductase (SDR) superfamily is a large and diverse group of NAD(P)(H)-dependent oxidoreductases involved in the metabolism of a wide array of molecules, including steroids. nih.govnih.gov In the context of lanostanoid biosynthesis, SDRs are primarily responsible for oxido-reduction reactions at hydroxyl groups.

While the conversion of the C-32 alcohol to the C-32 aldehyde (this compound) is an integral part of the CYP51 reaction mechanism, other modifications on the sterol nucleus are catalyzed by distinct SDRs. wikipedia.orgresearchgate.net For instance, research in the mushroom Antrodia camphorata has identified a specific SDR, AcSDR6, that regio- and stereo-selectively catalyzes the dehydrogenation of the 3β-hydroxyl group of lanostanoids to produce 3-keto triterpenoids. nih.govresearchgate.net This demonstrates a key role for SDRs in the post-lanosterol modification pathway in fungi. researchgate.net

In the broader context of mammalian cholesterol synthesis, enzymes from the hydroxysteroid dehydrogenase (HSD) family, many of which are SDRs, are critical. The enzyme 3beta-hydroxysteroid dehydrogenase (3β-HSD), for example, is essential for the biosynthesis of all active steroid hormones by oxidizing the 3β-hydroxyl group of precursor sterols. nih.govmdpi.com Specifically within the cholesterol pathway downstream of lanosterol, an NAD(P)-dependent 3-beta-hydroxysteroid dehydrogenase, encoded by the NSDHL gene, is involved in the C4-demethylation steps that occur after the CYP51-mediated reaction. researchgate.netnih.gov These enzymes showcase the critical role of the SDR family in the intricate tailoring of the sterol backbone during its transformation from lanosterol to cholesterol.

Sterol Methyl Transferases (SMTs) in Related Pathways

Sterol Methyl Transferases (SMTs) represent a critical enzymatic juncture in the biosynthesis of sterols, particularly in fungi, plants, and certain protozoa. nih.gov These enzymes are not directly involved in the synthesis or metabolism of this compound itself, which is an intermediate in the demethylation of lanosterol. nih.govosti.gov Instead, SMTs catalyze a competing and divergent step: the addition of a methyl group to the sterol side chain, which channels metabolic intermediates away from the pathway leading to cholesterol (in mammals) and towards the synthesis of 24-alkylated sterols like ergosterol (B1671047) and phytosterols (B1254722). nih.govnih.gov

The primary function of SMTs is to transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C24 position of a sterol acceptor. wiley.com This C24-methylation is a defining characteristic of sterol biosynthesis in fungi and plants, and its absence in mammals is a key reason their primary sterol is cholesterol. nih.govwiley.com

In Fungi: The SMT enzyme (specifically a zymosterol-C24-methyltransferase, SMT1) acts on zymosterol, a post-lanosterol intermediate, committing it to the ergosterol biosynthesis pathway. nih.govfrontiersin.org This makes SMT a crucial enzyme for fungal viability and a target for certain antifungal agents. mdpi.com

In Plants: Plants possess two major types of SMTs. SMT1 catalyzes the first methylation of cycloartenol (the plant equivalent of lanosterol) to produce 24-methylene cycloartenol. nih.govmdpi.com SMT2 is responsible for a second methylation, leading to the C24-ethyl groups characteristic of major phytosterols like sitosterol (B1666911) and stigmasterol (B192456). mdpi.com The activity of these enzymes is essential for the diverse array of sterols found in plants. mdpi.com

The action of SMTs constitutes a significant branch point. In organisms possessing these enzymes, intermediates that could otherwise be processed by demethylases (the pathway involving this compound) are instead shunted towards the production of C24-alkylated sterols. nih.govnih.gov

Comparative Biosynthesis in Fungi, Plants, and Mammals

The biosynthetic pathways that produce sterols show fundamental differences across fungi, plants, and mammals, beginning with the very first sterol produced and extending to the final products. acs.orgoup.com The pathway involving this compound is part of the lanosterol-to-cholesterol conversion, a process primarily detailed in mammals but with parallels in fungi. wiley.comresearchgate.netportlandpress.com

Key Divergence Points in Sterol Biosynthesis:

Initial Cyclization of 2,3-Oxidosqualene: This is the most fundamental split in the pathways.

Fungi and Mammals: The enzyme lanosterol synthase (LAS) cyclizes 2,3-oxidosqualene into lanosterol . frontiersin.orgplos.org Lanosterol serves as the common precursor for all subsequent sterols in these kingdoms, including ergosterol in fungi and cholesterol in mammals. wiley.comacs.org The formation of this compound occurs during the subsequent demethylation of lanosterol. osti.govrhea-db.org

Plants: The enzyme cycloartenol synthase (CAS) cyclizes 2,3-oxidosqualene into cycloartenol . acs.orgplos.org Cycloartenol, with its distinctive 9β,19-cyclopropane ring, is the primary starting point for phytosterol synthesis. plos.org While some plants also have lanosterol synthase genes, the cycloartenol pathway is predominant. nih.govnih.gov

Side-Chain Alkylation: This step, absent in mammals, is crucial for fungi and plants.

Fungi and Plants: As detailed in section 2.5.3, these organisms utilize Sterol Methyl Transferases (SMTs) to add one or two methyl groups to the C24 position of the sterol side chain. nih.govnih.gov This leads to the C28 ergosterol in fungi and the C29 sitosterol and stigmasterol in plants. frontiersin.orgresearchgate.net

Mammals: Lacking SMT enzymes, mammals cannot alkylate the sterol side chain. wiley.com Consequently, their end-product, cholesterol, is a C27 sterol. researchgate.net

Major End-Product Sterols: The final sterol products reflect these divergent pathways and serve distinct biological functions in the cell membranes of each organism type.

Fungi: The primary sterol is Ergosterol . wiley.com

Plants: The major sterols are Stigmasterol and Sitosterol . researchgate.net

Mammals: The principal sterol is Cholesterol . wiley.com

The following interactive table summarizes the core distinctions in sterol biosynthesis across these three biological kingdoms.

| Feature | Fungi | Plants | Mammals |

| 2,3-Oxidosqualene Cyclase | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) | Lanosterol Synthase (LAS) |

| Initial Sterol Precursor | Lanosterol | Cycloartenol | Lanosterol |

| C24 Side-Chain Alkylation (SMT activity) | Present (one methyl group) | Present (one or two methyl groups) | Absent |

| Major Final Sterol(s) | Ergosterol | Sitosterol, Stigmasterol | Cholesterol |

Because this compound is an intermediate in the demethylation of lanosterol, its formation is native to the sterol pathways in fungi and mammals. mdpi.comresearchgate.net In fungi, this pathway competes with the SMT-driven pathway to ergosterol. In mammals, it is a recognized step in the complex cascade converting lanosterol to cholesterol. researchgate.netwikipathways.org

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of 3β-Hydroxylanost-8-en-32-al

The de novo total synthesis of 3β-Hydroxylanost-8-en-32-al is an exceptionally demanding undertaking due to the molecule's complex tetracyclic lanostane (B1242432) core and its numerous stereocenters. While semi-synthesis from natural precursors is more common, a theoretical total synthesis approach provides insight into the strategic challenges involved in constructing such intricate molecules. researchgate.net The concept of retrosynthetic analysis, formalized by E.J. Corey, is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. ias.ac.in

A retrosynthetic analysis of 3β-Hydroxylanost-8-en-32-al would prioritize the disconnection of the most accessible functional groups and then address the construction of the complex scaffold.

Step 1: Functional Group Interconversion: The C-32 aldehyde would be retrosynthetically converted to a primary alcohol (lanost-8-ene-3β,32-diol) or a related precursor, as the aldehyde is typically installed in a late-stage oxidation step. mit.edunih.gov This simplifies the target to a diol.

Step 2: Side Chain Disconnection: The C-17 side chain could be disconnected, envisioning a coupling reaction to attach it to a pre-formed tetracyclic core. However, a more biomimetic approach would build the side chain as part of the initial cyclization precursor.

Step 3: Lanostane Core Deconstruction: The tetracyclic lanostane core is the principal challenge. Retrosynthesis would break it down via key cyclization reactions. The most common strategy mimics the biosynthesis of lanosterol (B1674476), involving the acid-catalyzed cyclization of an acyclic polyene precursor, such as (3S)-2,3-oxidosqualene. This biomimetic approach aims to form the multiple rings and set several stereocenters in a single cascade reaction. researchgate.net

Step 4: Precursor Simplification: The acyclic polyene precursor would be further disconnected into smaller, more manageable fragments that can be synthesized and coupled together to build the full-length chain required for cyclization.

This analysis reveals that the key strategic elements are the stereocontrolled synthesis of the acyclic precursor and the execution of a highly selective polyene cyclization cascade to form the lanostane skeleton. ias.ac.in

The forward synthesis would rely on a suite of powerful organic reactions to construct the carbon skeleton and control its stereochemistry.

Polyene Cyclization: The cornerstone of a biomimetic synthesis is the polyene cyclization cascade. This reaction is initiated by the opening of an epoxide (like oxidosqualene) and proceeds through a series of cation-olefin cyclizations to form the fused ring system. Achieving the correct lanostane skeleton, as opposed to other triterpenoid (B12794562) scaffolds, requires precise control over the conformation of the polyene chain and the reaction conditions.

Stereocontrol: Establishing the seven stereocenters of the lanostane core is a formidable challenge. In a biomimetic synthesis, the stereochemistry of the initial epoxide and the inherent geometric preferences of the cyclization cascade are relied upon to set the relative stereochemistry of the ring junctions. researchgate.net For non-biomimetic approaches, asymmetric reactions such as aldol (B89426) reactions, Diels-Alder cycloadditions, or substrate-controlled reductions and alkylations would be employed in a stepwise fashion to build the stereochemically rich core. Remote stereocontrol, where existing stereocenters direct the formation of new ones at a distance, is a key concept in the synthesis of such complex molecules. researchgate.net

Assuming the successful construction of a lanostane precursor, the introduction of the C-3β hydroxyl and C-32 aldehyde groups requires highly selective reactions.

C-3 Hydroxyl Group: The C-3 hydroxyl group is typically introduced early in the synthesis or is present in the cyclization precursor. Its β-orientation is often established via stereoselective reduction of a C-3 ketone using sterically hindered reducing agents that favor equatorial attack. The C-3 hydroxyl group can also be used as a handle for purification or as a directing group for subsequent reactions before being potentially oxidized and re-reduced to achieve the correct stereochemistry.

C-32 Aldehyde Group: The selective oxidation of the C-14α methyl group (C-32) to an aldehyde is particularly challenging due to the presence of numerous other unactivated C-H bonds. nih.gov A common strategy involves remote functionalization, where a reactive group is tethered elsewhere on the molecule to deliver an oxidant to the desired position. illinois.edu For instance, methods have been developed for synthesizing C-32 modified lanosterols, which are crucial intermediates in cholesterol biosynthesis. mit.edu These syntheses often rely on the selective introduction of a directing group or a multi-step sequence involving radical reactions to achieve oxidation at the sterically hindered and unactivated C-32 position. mit.eduillinois.edu

Partial Synthesis and Semi-Synthesis from Natural Lanostane Precursors

Given the immense difficulty of total synthesis, semi-synthesis from abundant natural triterpenoids is the most practical and widely used approach for producing 3β-Hydroxylanost-8-en-32-al and its derivatives.

Natural products such as lanosterol, which can be extracted from wool grease, or 24,25-dihydrolanosterol, serve as ideal starting materials because they already contain the complete and stereochemically correct tetracyclic lanostane core. researchgate.netmit.edursc.org Similarly, various lanostane triterpenoids can be isolated in large quantities from fungi, such as those of the Ganoderma species. nih.gov

The synthetic task is then reduced to a series of functional group manipulations. An efficient preparation of 32-oxygenated lanosterol derivatives has been described. lookchem.com The general process involves:

Isolation: The lanostane precursor (e.g., lanosterol) is isolated and purified from its natural source.

Protection: The reactive C-3 hydroxyl group is often protected (e.g., as an acetate (B1210297) ester) to prevent it from interfering with subsequent steps.

Selective Oxidation: A multi-step sequence is employed to selectively oxidize the C-32 methyl group to the aldehyde. This is the most critical transformation and may involve photolytic reactions or the use of specialized oxidizing agents that can target the unactivated C-H bonds of the methyl group.

Deprotection: The protecting group at the C-3 position is removed to yield the final product, 3β-Hydroxylanost-8-en-32-al.

This semi-synthetic approach significantly shortens the synthetic route, avoids the challenges of skeleton construction and stereocontrol, and allows for the production of useful quantities of the target molecule for biological studies. nih.gov

Design and Synthesis of 3β-Hydroxylanost-8-en-32-al Analogs for Mechanistic Studies

To investigate the biological importance of specific functional groups on the 3β-Hydroxylanost-8-en-32-al molecule, chemists design and synthesize structural analogs. These analogs feature systematic modifications to the parent structure, allowing researchers to probe structure-activity relationships (SAR).

The C-3β hydroxyl group is a common target for modification due to its accessibility and its potential role in binding to biological targets through hydrogen bonding.

Esterification: The hydroxyl group can be converted into various esters (e.g., acetate, propionate) by reacting it with the corresponding acyl chlorides or anhydrides. nih.gov This modification removes the hydrogen bond-donating capability of the hydroxyl group and increases the molecule's lipophilicity, which can affect its membrane permeability and pharmacokinetic properties.

Oxidation: Mild oxidation of the C-3β hydroxyl group using reagents like pyridinium (B92312) chlorochromate (PCC) yields the corresponding C-3 ketone (a 3-oxo derivative). This removes the stereocenter at C-3 and changes the local geometry from tetrahedral to trigonal planar, providing a key probe into the importance of the hydroxyl group's orientation and hydrogen-bonding capacity.

Etherification: Conversion to ether derivatives (e.g., methyl ether) is another way to block the hydrogen-bonding ability of the hydroxyl group while introducing different steric and electronic properties compared to esters.

These modifications have been applied to various lanostane and other triterpenoid scaffolds to create libraries of compounds for biological screening, helping to identify the key structural features required for activity. nih.govacs.org

Table 1: Examples of Synthetic Modifications at the C-3 Position of Lanostane-Type Triterpenoids

| Modification Type | Reagents | Resulting Functional Group | Purpose of Modification | Reference(s) |

|---|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester (-OAc) | Increase lipophilicity; block H-bonding | , nih.gov |

| Propionyl Chloride, Pyridine | Propionate Ester | Systematically vary steric bulk and lipophilicity | nih.gov |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone (=O) | Remove H-bonding; probe importance of C-3 stereocenter | |

Derivatization of the C-32 Aldehyde Moiety

The aldehyde group at the C-32 position is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key modifications include oxidation, reduction, and condensation reactions.

One of the most direct derivatizations is the oxidation of the C-32 aldehyde to the corresponding carboxylic acid. This transformation has been achieved to produce compounds like 3β-Hydroxylanost-7-en-32-oic Acid. jst.go.jp This conversion is significant as the resulting acid can be further modified, for instance, through esterification or amidation, to create a library of new analogs.

Reduction of the C-32 aldehyde yields the primary alcohol, lanost-8-ene-3β,32-diol. lookchem.comnih.gov This diol is not only a key metabolite in certain biological pathways but also serves as a synthetic precursor. nih.gov For example, it can be used to introduce different functional groups via etherification or esterification of the newly formed C-32 hydroxyl group.

Furthermore, the C-32 aldehyde can undergo reactions typical of carbonyl compounds. A notable example is the formation of 32-ethynyl-lanost-8-ene-3β,32-diol through the addition of an ethynyl (B1212043) group to the aldehyde, a reaction that expands the carbon skeleton. google.com The aldehyde also provides a route to nitrogen-containing derivatives. Condensation reactions with hydroxylamine (B1172632) or its derivatives can produce oximes. google.com These reactions are crucial for introducing heteroatoms and exploring new pharmacological profiles. Strategies for the derivatization of aldehydes for analytical purposes, such as improving ionization in mass spectrometry, can also be adapted for synthetic analog generation. acs.orgacs.org

| Starting Material | Reaction Type | Product | Significance |

| 3β-Hydroxylanost-8-en-32-al | Oxidation | 3β-Hydroxylanost-8-en-32-oic Acid | Introduces a carboxylic acid moiety for further functionalization. jst.go.jp |

| 3β-Hydroxylanost-8-en-32-al | Reduction | Lanost-8-ene-3β,32-diol | Forms a primary alcohol, a key metabolite and synthetic intermediate. lookchem.comnih.gov |

| 3β-Hydroxylanost-8-en-32-al | Alkynylation | 32-Ethynyl-lanost-8-ene-3β,32-diol | Carbon chain extension and introduction of a reactive alkyne group. google.com |

| 3β-Hydroxylanost-8-en-32-al | Condensation | C-32 Oxime derivatives | Introduction of nitrogen atoms into the structure. google.com |

Alterations of the Lanost-8-en Skeleton and Side Chain

Beyond the C-32 aldehyde, the lanostane scaffold offers numerous sites for chemical modification. These alterations can dramatically influence the molecule's conformation and biological properties. Modifications have been reported on the tetracyclic ring system and the C-17 side chain.

Ring System Modifications: The lanost-8-en skeleton is frequently subject to oxidation, reduction, and rearrangement. The introduction of hydroxyl or keto groups at various positions is a common strategy. For instance, lanostane-type triterpenoids have been modified to include hydroxyl groups at C-15 and C-16. mdpi.commdpi.com The position and stereochemistry of these groups are critical; for example, a 15α-OH group has been shown to be important in certain biological activities. mdpi.com The double bond at C-8 can also be shifted to the C-7 position, as seen in 3β-Hydroxylanost-7-en-32-oic Acid. jst.go.jp More complex rearrangements include the formation of A-seco-lanostane triterpenoids, where the A-ring is opened. mdpi.com Additionally, the formation of 14,15-substituted lanosterols has been explored to develop specific enzyme inhibitors. google.com

Side Chain Modifications: The aliphatic side chain at C-17 is another key target for structural variation. Modifications often involve the introduction of double bonds or functional groups. For example, the synthesis of analogs with a ketone at the C-24 position (3β-acetoxy-lanost-8-en-24-one) has been reported. researchgate.net Other modifications include the introduction of hydroxyl groups, such as at C-25, or the formation of lactone rings involving the side chain. mdpi.comfrontiersin.org The side chain can also be cleaved or completely altered to explore its role in biological interactions. Highly modified side chains, such as those with 2-pyranone moieties, have been observed in related natural products. rsc.org

| Modification Type | Specific Example | Region Modified | Reference |

| Hydroxylation | 15α-Hydroxylanost-8-en-3β-ol | Ring D | mdpi.com |

| Oxidation | 3β-acetoxy-lanost-8-en-24-one | Side Chain | researchgate.net |

| Isomerization | Lanost-7-ene skeleton | Ring B | jst.go.jp |

| Ring Opening | A-seco-lanostane triterpenoids | Ring A | mdpi.com |

| Hydroxylation | 25-hydroxylanostane derivatives | Side Chain | mdpi.com |

| Cyclization | Side chain lactones | Side Chain | frontiersin.org |

Yield Optimization and Green Chemistry Considerations in Synthetic Protocols

The efficiency and environmental impact of synthetic routes to 3β-Hydroxylanost-8-en-32-al and its derivatives are of growing importance. Research efforts are directed towards improving reaction yields and incorporating principles of green chemistry.

A key challenge in the synthesis of lanostane derivatives can be low yields. For example, certain cyclization reactions using reagents like lead tetraacetate have been reported to give poor yields (e.g., 14%) due to side-chain degradation. mit.edu Strategies to improve yields often involve optimizing reaction conditions, such as temperature, reaction time, and the choice of reagents and solvents. The development of more selective reagents is crucial. For instance, the use of pyridinium fluorochromate (PFC) has been noted for its ability to oxidize acid-sensitive substrates under controlled conditions. researchgate.net

From a green chemistry perspective, there is a focus on reducing the use of hazardous materials and improving atom economy. This includes exploring enzymatic and bio-transformational methods. Plant cell cultures, for example, possess enzymes capable of specific and stereoselective reactions, which can be harnessed for the synthesis of complex molecules like triterpenoids. nih.gov These biocatalytic approaches can reduce the need for protecting groups and harsh chemical reagents.

Another aspect is the optimization of derivatization procedures, which can be made more efficient and environmentally friendly. For example, developing one-pot reactions that proceed under mild conditions (e.g., lower temperatures and neutral pH) minimizes energy consumption and waste generation. acs.org The use of safer solvents and the potential for solvent-free reactions are also key considerations in modern synthetic protocols for these complex natural products. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 3beta Hydroxylanost 8 En 32 Al

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

Chemical Derivatization Methods (e.g., Phenylglycine Methyl Ester (PGME) method)

Determining the absolute configuration of stereocenters is a critical challenge in natural product chemistry. While powerful, methods like NMR and X-ray crystallography can be laborious or require crystalline material. nih.gov Chemical derivatization offers a robust alternative, converting enantiomers into diastereomers that are more easily distinguished using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govbiomolther.org

The Phenylglycine Methyl Ester (PGME) method is a notable chiral derivatization strategy. biomolther.orgnih.gov It employs (R)- and (S)-PGME as chiral reagents that react with specific functional groups, most commonly carboxylic acids, to form diastereomeric amides. nih.govbiomolther.org These diastereomers exhibit different physicochemical properties, leading to distinct retention times in a chiral or achiral chromatographic column, which allows for the unambiguous assignment of the original molecule's stereochemistry. biomolther.org

For 3beta-Hydroxylanost-8-en-32-al, the PGME method is not directly applicable to its native structure, as the reagent is designed primarily for carboxylic acids and certain amines. nih.govbiomolther.org However, the utility of the PGME method can be extended through simple chemical modification. nih.gov The aldehyde functional group at the C-32 position of this compound can be chemically oxidized to a carboxylic acid. This reaction creates a chiral center whose absolute configuration can then be determined by derivatization with (R)- and (S)-PGME, followed by LC-MS analysis. This approach provides a sensitive and efficient means of stereochemical assignment without requiring extensive purification or crystallization. nih.gov

Table 1: Application of PGME Method to this compound Derivative

| Step | Procedure | Target Functional Group | Analytical Outcome |

|---|---|---|---|

| 1 | Chemical Oxidation | Aldehyde (-CHO) at C-32 | Conversion to Carboxylic Acid (-COOH) |

| 2 | Derivatization | Newly formed Carboxylic Acid | Formation of two diastereomeric PGME amides |

| 3 | LC-MS Analysis | Diastereomeric Amides | Separation and detection of diastereomers |

| 4 | Data Interpretation | Comparison of elution order | Assignment of absolute configuration at C-32 |

X-ray Crystallography for Definitive Structure and Conformational Analysis

X-ray crystallography stands as the unequivocal standard for determining the precise three-dimensional structure of crystalline compounds. This technique provides an unambiguous map of atomic positions in space, revealing bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. For complex tetracyclic triterpenoids like this compound, X-ray analysis offers a complete picture of its conformational state, including the chair/boat conformations of its rings and the orientation of its side chain.

The structure of this compound has been successfully elucidated using X-ray diffraction analysis, with data resolved to 2.6 Å. researchgate.net This level of resolution provides a high-fidelity molecular model, confirming the lanostane (B1242432) skeleton, the β-orientation of the hydroxyl group at C-3, the location of the double bond at C-8, and the spatial arrangement of the aldehyde group at C-32.

In the broader context of lanostane-type triterpenoids, X-ray crystallography is frequently employed to confirm structures derived from spectroscopic data, especially for new compounds isolated from natural sources like Ganoderma species. mdpi.comresearchgate.net It serves as the ultimate arbiter in cases where spectroscopic data may be ambiguous, providing the definitive proof of structure and stereoconfiguration. researchgate.net

| Unit Cell Dimensions | Defines the crystal lattice packing. | Used to differentiate between polymorphic forms. |

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present within a molecule. researchgate.net These two methods are complementary: FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment (polar bonds), while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability (often non-polar, symmetric bonds). mt.com

For this compound, vibrational spectroscopy provides a characteristic "fingerprint" based on its specific functional groups. researchgate.net

Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a characteristic broad absorption band in the FT-IR spectrum, typically in the 3600-3200 cm⁻¹ region. su.se

Aldehyde (-CHO) Group: This group is identifiable by two key vibrations. The C=O stretch produces a very strong, sharp peak in the FT-IR spectrum, expected around 1740-1720 cm⁻¹. The aldehydic C-H stretch appears as a weaker, but distinct, pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Alkene (C=C) Group: The C=C double bond at the 8-position is a relatively non-polar, substituted bond. While its IR absorption may be weak, it is expected to produce a more distinct signal in the Raman spectrum in the 1680-1640 cm⁻¹ region. mt.com

Alkyl (C-H) Groups: The numerous methyl and methylene (B1212753) groups of the lanostane skeleton produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region of both FT-IR and Raman spectra. su.se

Infrared analysis has been instrumental in studying the metabolism of this compound, helping to establish the insertion of oxygen during its enzymatic conversion. researchgate.net For related lanostane triterpenoids, FT-IR spectroscopy has been routinely used to identify key carbonyl and hydroxyl functionalities, with reported C=O stretching frequencies for carboxylic acids appearing around 1703 cm⁻¹. beilstein-journals.org

Table 3: Diagnostic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (broad) | FT-IR |

| Alkyl (CH₃, CH₂) | C-H stretch | 3000 - 2850 (sharp) | FT-IR, Raman |

| Aldehyde (-CHO) | C=O stretch | 1740 - 1720 (strong, sharp) | FT-IR |

| Aldehyde (-CHO) | C-H stretch | ~2850 and ~2750 | FT-IR |

| Alkene (C=C) | C=C stretch | 1680 - 1640 (weak to medium) | Raman |

Molecular and Cellular Biological Interactions of 3beta Hydroxylanost 8 En 32 Al

Enzyme Modulation and Inhibition Studies

3beta-Hydroxylanost-8-en-32-al actively participates in the regulation of several key enzymes involved in sterol biosynthesis. Its primary and most studied interaction is with HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.

Inhibition of HMG-CoA Reductase (HMGR)

This compound is a known suppressor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). nih.govresearchgate.net This regulatory effect is a crucial part of the feedback mechanism controlling cholesterol production in cells. The compound exerts its inhibitory effects on HMGR through multiple post-transcriptional mechanisms.

Research indicates that this compound inhibits the expression of the HMGR gene by reducing the translational efficiency of its corresponding mRNA. nih.gov This means that while the gene is still transcribed into mRNA, the rate at which this mRNA is used to synthesize the HMGR protein is significantly decreased. This mode of regulation is considered a post-transcriptional control mechanism. nih.govcore.ac.uk Studies using a mutant cell line lacking lanosterol (B1674476) 14α-methyl demethylase activity helped to elucidate this mechanism by allowing the accumulation of this compound. nih.gov

Interaction with Cytochrome P450 Enzymes (e.g., CYP51)

This compound is a metabolic product of the lanosterol demethylation process, which is catalyzed by the cytochrome P450 enzyme CYP51 (also known as lanosterol 14α-demethylase). asm.orgresearchgate.netnih.gov CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. asm.orgnih.gov The accumulation of this compound, for instance following the use of certain antifungal agents like miconazole (B906) in animal cell cultures, has been linked to the modulation of HMG-reductase. mdpi.com This highlights the intricate relationship between CYP51 activity, the production of regulatory intermediates like this compound, and the downstream control of the cholesterol synthesis pathway. mdpi.com

Effects on Other Lanostane-Metabolizing Enzymes

The metabolic pathway of lanosterol involves a series of enzymatic modifications. While the primary focus has been on HMGR and CYP51, this compound is an intermediate in a cascade of reactions. For its regulatory effects on HMGR to be observed, it must be metabolically produced from its precursor by lanosterol 14α-methyl demethylase. core.ac.uk Further metabolism of this compound to cholesterol is expected, though its rapid metabolism into more polar sterols has also been noted, a process dependent on active cytochrome P450 enzymes. researchgate.net

Modulation of Intracellular Signaling Pathways and Gene Expression in Research Models

The regulatory actions of this compound extend to the modulation of gene expression, primarily through its influence on the cholesterol biosynthesis pathway. As a suppressor of HMGR, it plays a role in the complex network of signals that govern cellular cholesterol homeostasis. nih.govnih.gov Its formation as a demethylated intermediate of lanosterol positions it as a key signaling molecule in the feedback regulation of cholesterol synthesis. researchgate.net The accumulation of such intermediates can influence the activity of transcription factors involved in lipid metabolism. researchgate.net

Interactive Data Table: Summary of Research Findings

| Interaction | Enzyme/Pathway | Effect of this compound | Mechanism | Key Findings |

| Enzyme Modulation | HMG-CoA Reductase (HMGR) | Inhibition/Suppression | Post-transcriptional | Reduces translational efficiency of HMGR mRNA and increases degradation of the HMGR enzyme. nih.gov |

| Enzyme Interaction | Cytochrome P450 (CYP51) | Substrate/Product Relationship | Metabolite of CYP51-catalyzed reaction | Accumulation of this compound, downstream of CYP51 action, regulates HMGR. researchgate.netmdpi.com |

| Gene Expression | HMGR Gene | Downregulation | Translational Regulation | Inhibits HMGR gene expression by decreasing the efficiency of mRNA translation. nih.gov |

Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs)

This compound is an oxysterol that acts as a potent regulator of the transcription factors from the sterol regulatory element-binding protein (SREBP) family. researchgate.net Oxysterols, including this compound, are known to suppress the activity of SREBPs, which are crucial for controlling the transcription of genes involved in cholesterol and fatty acid biosynthesis. researchgate.netwikipathways.org This regulation is a key part of the feedback mechanism that maintains cellular lipid homeostasis. When levels of lanosterol-derived oxysterols like this compound increase, they inhibit the activation of SREBPs, leading to a decrease in the synthesis of cholesterol and other lipids. researchgate.net

Interaction with Liver X-Receptors (LXRs)

Liver X-Receptors (LXRs) are nuclear hormone receptors that are activated by oxysterols and play a pivotal role in the regulation of cholesterol, fatty acid, and glucose metabolism. mdpi.com While specific studies detailing the direct binding of this compound to LXRs are not extensively documented in the provided results, it is established that oxysterols, in general, are potent regulators of LXRα activity. researchgate.net The accumulation of lanosterol-derived intermediates can influence LXR-mediated pathways. mdpi.com For instance, Follicle-stimulating hormone (FSH) has been shown to activate LXR in reporter assays, and it is speculated that lanosterol aldehydes could be candidate ligands for other nuclear receptors like RORγ. mdpi.com

Effects on Cellular Processes (e.g., enzyme activity, protein synthesis) in vitro

This compound has demonstrated significant effects on enzyme activity, particularly on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govresearchgate.net This compound suppresses HMG-CoA reductase activity through a post-transcriptional mechanism, specifically by reducing the translational efficiency of HMG-CoA reductase mRNA. nih.gov This mode of action contrasts with other regulatory molecules that might affect transcription or enzyme degradation. nih.gov

In studies using cultured Chinese hamster ovary (CHO) cells, this compound was shown to inhibit HMG-CoA reductase gene expression by decreasing the translation of its corresponding mRNA. nih.gov Furthermore, in hepatocyte cultures, the accumulation of this aldehyde is considered a key regulatory event in suppressing HMG-CoA reductase activity. mdpi.com The inhibitory effect of this compound on HMG-CoA reductase is a crucial aspect of the feedback regulation of cholesterol synthesis. researchgate.net

| Cellular Process | Affected Molecule/Pathway | Organism/Cell Type | Observed Effect |

| Protein Synthesis | HMG-CoA Reductase mRNA | Chinese Hamster Ovary (CHO) cells | Reduced translational efficiency. nih.gov |

| Enzyme Activity | HMG-CoA Reductase | Cultured Hepatocytes | Suppression of activity. mdpi.com |

| Gene Expression | HMG-CoA Reductase | Chinese Hamster Ovary (CHO) cells | Inhibition of gene expression at the post-transcriptional level. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structural features of this compound are critical for its biological activity. Structure-activity relationship (SAR) studies have explored how modifications to its structure impact its function, particularly its inhibitory effects on cholesterol biosynthesis.

A structurally similar analog, 15α-fluoro-3β-hydroxy-lanost-7-en-32-aldehyde, was found to suppress HMG-CoA reductase activity by inhibiting translation, similar to this compound. nih.gov However, a key difference was that the lanostenol 32-aldehyde (this compound) also increased the degradation rate of the HMG-CoA reductase enzyme, a characteristic shared with other oxycholesterols. nih.gov

The synthesis of dihydro-analogs, such as 32-hydroxy- and 32-oxo-lanost-8-enol, has been instrumental in studying the mechanism of the 14α-demethylase enzyme. mit.edu These analogs serve as precursors for creating specifically labeled versions of lanosterol, which are essential for detailed enzymatic studies. mit.edu The development of lanosterol analogs has been a strategy for creating dual-action inhibitors of cholesterol biosynthesis. nih.gov

Role in Non-Mammalian Biological Systems (e.g., Fungal Metabolism, Plant Defensive Mechanisms)

While primarily studied in the context of mammalian cholesterol biosynthesis, intermediates of the sterol pathway, including those related to this compound, are also significant in non-mammalian organisms like fungi and plants.

In fungi, the ergosterol (B1671047) biosynthesis pathway is analogous to the cholesterol pathway in mammals and is a major target for antifungal drugs. mdpi.com Azole antifungal agents, for example, inhibit the lanosterol 14α-demethylase enzyme, leading to the accumulation of sterol intermediates. researchgate.net The buildup of 3β-hydroxylanost-8-en-32-al has been observed in animal cell cultures treated with the antifungal miconazole, where it acts as an oxysterol regulator of cholesterol production. mdpi.com In the fungus Candida albicans, this compound is a substrate in the lanosterol 14α-methyl demethylase reaction. researchgate.net The fungus Inonotus obliquus produces a variety of triterpenoids, some of which show inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Advanced Analytical Techniques for Detection and Quantification in Research Contexts

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of 3β-Hydroxylanost-8-en-32-al, offering unparalleled sensitivity and selectivity for its detection at trace levels.

The development of robust LC-MS/MS methods is foundational for the accurate identification of 3β-Hydroxylanost-8-en-32-al. The specificity of the method ensures that the signal detected corresponds solely to the target compound, avoiding interference from other structurally similar molecules present in the sample matrix. Sensitivity is equally critical, enabling the detection of minute quantities of the compound, which is often necessary when analyzing biological samples where it may be present in low concentrations.

Method development typically involves the optimization of several key parameters. Chromatographic conditions, such as the choice of stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), and gradient elution program, are fine-tuned to achieve optimal separation from other sample components. Mass spectrometry parameters are also meticulously adjusted, including ionization source conditions (e.g., electrospray ionization - ESI), cone voltage, and collision energy, to maximize the signal intensity of the target analyte.

For precise quantification, Multiple Reaction Monitoring (MRM) is the gold standard in LC-MS/MS analysis. This technique involves selecting a specific precursor ion of 3β-Hydroxylanost-8-en-32-al in the first mass analyzer, subjecting it to fragmentation in a collision cell, and then monitoring for specific product ions in the second mass analyzer. The transition from the precursor ion to the product ion is a highly specific characteristic of the compound, which significantly reduces background noise and enhances the accuracy of quantification.

The selection of optimal MRM transitions is a critical step in method development. Typically, the most abundant and stable precursor-to-product ion transitions are chosen to ensure the highest sensitivity. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by its mass, is often employed to correct for variations in sample preparation and instrument response, further improving the precision and accuracy of the quantitative results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS is well-suited for the direct analysis of 3β-Hydroxylanost-8-en-32-al, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly after derivatization. The native form of 3β-Hydroxylanost-8-en-32-al has low volatility, making it unsuitable for direct GC analysis. However, chemical derivatization can be employed to convert the hydroxyl group into a more volatile silyl (B83357) ether, for example, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This derivatization step increases the volatility and thermal stability of the compound, allowing it to be analyzed by GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, can be used for identification. GC-MS offers high chromatographic resolution, which can be advantageous for separating isomers. However, the additional sample preparation step of derivatization can introduce variability and is a key consideration when choosing between LC-MS and GC-MS.

Chromatographic Isolation and Purification Strategies for Research Samples

The isolation and purification of 3β-Hydroxylanost-8-en-32-al from natural sources or synthetic reaction mixtures are essential for obtaining pure material for structural elucidation, biological testing, and use as an analytical standard. A multi-step chromatographic approach is typically required to achieve high purity.

Initial separation is often performed using open column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, is used to elute fractions of increasing polarity. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Further purification is commonly achieved using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC on a C18 column with a mobile phase like methanol-water or acetonitrile-water is a widely used technique. The collection of the eluting peak corresponding to 3β-Hydroxylanost-8-en-32-al, guided by UV detection, yields the purified compound. The purity of the isolated compound is then confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation Methodologies for Complex Biological Matrices (e.g., Cell Extracts, Microbial Fermentation Broths)

The analysis of 3β-Hydroxylanost-8-en-32-al in complex biological matrices like cell extracts or microbial fermentation broths presents a significant challenge due to the presence of numerous interfering substances. Effective sample preparation is therefore a critical prerequisite for reliable analysis.

A common approach involves an initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the bulk of the matrix components. For LLE, an organic solvent immiscible with the aqueous biological sample, such as ethyl acetate or dichloromethane, is used to extract the compound. The choice of solvent is based on the polarity of the target analyte.

SPE offers a more controlled and often more efficient cleanup. A cartridge containing a sorbent material (e.g., C18 for reversed-phase SPE) is used. The sample is loaded onto the cartridge, and interfering substances are washed away with a weak solvent. The compound of interest is then eluted with a stronger solvent. The resulting extract is typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical method, such as the mobile phase used for LC-MS analysis. These steps are crucial to minimize matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Application in Biosynthetic Tracing and Metabolomics Studies

Advanced analytical techniques are indispensable for tracing the biosynthesis of 3β-Hydroxylanost-8-en-32-al and for its inclusion in broader metabolomics studies. In biosynthetic tracing experiments, stable isotope-labeled precursors (e.g., containing ¹³C or ²H) are fed to a biological system, such as a plant or microorganism. The analytical challenge is to detect the incorporation of these labels into 3β-Hydroxylanost-8-en-32-al and its downstream metabolites. High-resolution mass spectrometry is particularly powerful in this context, as it can accurately measure the mass shift caused by the incorporated isotopes, thereby confirming the biosynthetic pathway.

In the field of metabolomics, which aims to comprehensively analyze the complete set of small molecules within a biological system, sensitive and high-throughput analytical methods are essential. LC-MS/MS-based methods, due to their speed, sensitivity, and specificity, are well-suited for profiling the levels of 3β-Hydroxylanost-8-en-32-al and other related metabolites in response to genetic or environmental perturbations. This can provide valuable insights into the regulation of its biosynthetic pathway and its physiological role. The quantitative data generated from these studies can be integrated with other 'omics' data (e.g., genomics, transcriptomics) to build a more complete picture of the biological system under investigation.

Computational Chemistry and Theoretical Studies on 3beta Hydroxylanost 8 En 32 Al

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), can model electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's stability, reactivity, and spectroscopic characteristics.

Quantum chemical methods are widely used for the a priori prediction of spectroscopic data, which is invaluable for structural elucidation and confirmation. academie-sciences.fr By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Recent advancements in computational tools, including machine learning algorithms and graph neural networks, have significantly improved the accuracy of these predictions. nih.govrsc.orgnih.gov For instance, DFT calculations can achieve a root mean square error of 0.2–0.4 ppm for ¹H NMR shifts. nih.gov While specific computational studies predicting the full NMR and IR spectra for 3beta-Hydroxylanost-8-en-32-al are not extensively detailed in the literature, the methodology is well-established. The process involves optimizing the molecule's 3D geometry and then performing calculations to determine its spectroscopic parameters.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons in this compound Note: This table is illustrative of typical data obtained from computational prediction software and is not based on reported experimental or calculated values for this specific molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 3.25 | dd |

| H-32 (Aldehyde) | 9.78 | s |

| H-18 (CH₃) | 0.69 | s |

| H-19 (CH₃) | 1.02 | s |

| H-21 (CH₃) | 0.93 | d |

| H-26/27(CH₃) | 0.87 | d |

Similarly, IR frequency calculations can predict the positions of characteristic absorption bands, such as the O-H stretch from the hydroxyl group, the C=O stretch from the aldehyde, and various C-H stretching and bending vibrations throughout the sterol backbone. These theoretical spectra serve as a powerful complement to experimental data.

This compound is a known intermediate in the multi-step demethylation of lanosterol (B1674476), a process catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). ebi.ac.uknih.gov This enzyme performs three successive oxidation reactions to remove the C-32 methyl group. nih.gov this compound is the product of the second oxidation step and the substrate for the third, which involves the deformylation of the aldehyde. ebi.ac.uknih.gov

Quantum chemical calculations can elucidate the intricate mechanisms of such P450-catalyzed reactions. semanticscholar.orgnih.gov The generally accepted mechanism for P450 oxidations involves a high-valent iron-oxo species (Compound I) as the active oxidant. semanticscholar.orgresearchgate.net In the final deformylation step involving this compound, the reaction likely proceeds via:

Hydrogen Abstraction: Compound I abstracts the hydrogen atom from the C-32 aldehyde, forming a formyl radical intermediate.

Oxygen Rebound/Rearrangement: This is followed by a complex rearrangement and cleavage of the C-C bond, leading to the release of formic acid and the formation of a 14,15-double bond in the sterol core. ebi.ac.uk

Theoretical models can calculate the activation energies for these steps, analyze the stability of intermediates, and provide a detailed picture of the electron movements throughout the reaction, offering insights that are difficult to obtain through experimental means alone.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand how this compound interacts with its biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. These methods model the physical interactions between a ligand (the molecule of interest) and a protein.

HMG-CoA Reductase (HMGR): Studies have shown that this compound can suppress the activity of HMGR, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov This suggests that this intermediate acts as an endogenous modulator of HMGR. nih.gov Molecular docking could be used to predict how this molecule binds to HMGR. It would likely involve inserting the sterol into a regulatory binding site, where interactions such as hydrogen bonds with the 3-beta hydroxyl group and hydrophobic interactions with the lanostane (B1242432) skeleton could induce a conformational change in the enzyme, leading to reduced activity.

CYP51 (Sterol 14α-demethylase): As a substrate for CYP51, this compound must bind within its active site in a highly specific orientation. nih.gov Docking simulations, using crystal structures of CYP51, can model this binding. nih.gov The simulation would position the C-32 aldehyde group in close proximity to the heme iron-oxo catalytic center. Key interactions would include a hydrogen bond between the 3-beta hydroxyl group and a polar residue (like a serine or threonine) to anchor one end of the molecule, while the hydrophobic sterol body fits into the enzyme's binding channel. This precise positioning is critical for the subsequent deformylation reaction. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity research. nih.govbiomedpress.orgbioinformation.net Numerous computational studies have used molecular docking to identify inhibitors that bind to PTP1B's active site. mdpi.comnih.gov While there is no direct evidence linking this compound to PTP1B, docking simulations could explore its potential as an inhibitor. Such a simulation would assess its ability to fit within the PTP1B active site and form favorable interactions with key residues like Arg221, Asp181, and Gln266, which are known to be important for inhibitor binding. nih.gov

Table 2: Predicted Intermolecular Interactions from Hypothetical Docking of this compound with Target Enzymes Note: This table is illustrative, representing the types of interactions that molecular docking studies aim to identify.

| Target Enzyme | Key Interacting Residues (Hypothetical) | Type of Interaction | Binding Affinity (kcal/mol) (Illustrative) |

|---|---|---|---|

| HMGR | Ser, Lys, Leu | Hydrogen Bond, Hydrophobic | -7.5 |

| CYP51 | Heme, Phe, Ser | Coordination, Pi-Alkyl, H-Bond | -9.2 |

| PTP1B | Arg221, Asp181 | Hydrogen Bond, Electrostatic | -6.8 |

Molecules are not static; they are flexible and can adopt a range of different shapes or conformations. Molecular dynamics (MD) simulations are used to explore this flexibility over time. nih.gov An MD simulation of this compound, either in a solvent or within the active site of an enzyme, would reveal its conformational landscape. mdpi.com

These simulations can show how the lanostane ring system flexes and how the side chain rotates. Understanding this flexibility is crucial because the molecule may need to adopt a specific conformation to bind effectively to an enzyme. MD simulations can also reveal how the binding of the molecule might induce conformational changes in the protein target, a concept known as "induced fit." nih.gov

In Silico Screening for Potential Biological Targets (mechanistic focus)

Beyond its known role in cholesterol synthesis, this compound may have other, undiscovered biological targets. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of protein structures to identify potential binding partners for a given molecule.

Using the 3D structure of this compound as a query, a reverse docking approach could be performed against a database of human proteins. This process would computationally "dock" the molecule into the binding sites of thousands of different proteins and score the potential interactions. High-scoring "hits" would represent proteins that this compound is predicted to bind to.

This approach could uncover novel mechanistic roles. For example, given its sterol structure, screening could identify potential interactions with nuclear receptors, other P450 enzymes, or lipid transport proteins. Any promising candidates identified through this screening would then require experimental validation to confirm the biological relevance of the predicted interaction.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lanosterol |

| Cholesterol |

| Ketoconazole |

Prediction of Stability and Degradation Pathways

Theoretical and computational chemistry provides a powerful lens for predicting the intrinsic stability and potential degradation pathways of complex molecules like this compound. While specific computational studies focused exclusively on the stability and degradation of this particular lanostane triterpenoid (B12794562) are not extensively documented in the current literature, foundational principles of computational chemistry, supported by studies on analogous structures, allow for a robust theoretical assessment. Such studies typically employ methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) to model molecular behavior at the quantum and atomic levels.

The structural stability of this compound is largely dictated by its rigid tetracyclic lanostane skeleton. However, the molecule possesses several reactive functional groups that represent potential sites for degradation: the C-32 aldehyde, the C-3β hydroxyl group, and the C-8 to C-9 double bond (Δ⁸). Computational models can predict the reactivity of these sites by calculating parameters such as bond dissociation energies (BDEs), frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.

Key Reactive Sites and Predicted Stability:

Aldehyde Group (C-32): The aldehyde is arguably the most reactive site. It is susceptible to oxidation, which would convert it to a carboxylic acid, forming 3β-hydroxylanost-8-en-32-oic acid. DFT calculations can model the energy barriers for such oxidation reactions, indicating their likelihood under various conditions. The aldehyde's carbonyl carbon is also an electrophilic center, making it a target for nucleophilic attack. acs.orgnih.gov

Double Bond (C-8=C-9): The trisubstituted double bond is a site of potential isomerization and addition reactions. Under acidic conditions or in the presence of radical initiators, the Δ⁸ bond could migrate to the more thermodynamically stable Δ⁷ or Δ⁹⁽¹¹⁾ positions. mdpi.com Computational analysis can determine the relative energies of these isomers to predict the thermodynamic favorability of such shifts.

Hydroxyl Group (C-3β): The secondary alcohol at the C-3 position is less reactive than the aldehyde but can undergo oxidation to a ketone (forming 3-oxo-lanost-8-en-32-al) or elimination reactions under harsh conditions.

Predicted Degradation Pathways:

Based on the molecule's structure, several degradation pathways can be hypothesized and computationally investigated:

Oxidative Degradation: The primary degradation pathway is likely the oxidation of the C-32 aldehyde to a carboxylic acid. This can be followed by further oxidative cleavage of the lanostane rings, a process observed in the degradation of other complex triterpenoids. nih.gov

Isomerization: Migration of the Δ⁸ double bond can lead to a cascade of rearrangements, altering the compound's chemical properties. The energy landscape for these isomerizations can be mapped using computational methods to identify the most probable products.

Deformylation: In biological systems, a key metabolic step for this molecule is deformylation, where the C-32 aldehyde group is removed. ebi.ac.uk This has been shown to be catalyzed by enzymes like cytochrome P-450. ebi.ac.uknih.gov Theoretical studies can model the reaction mechanism, calculating the activation energy for the C-C bond cleavage, which is often the rate-determining step. acs.orgnih.gov

Computational studies on other steroids and triterpenoids have successfully used DFT to evaluate stability and reactivity, providing a strong precedent for applying these methods to this compound. biointerfaceresearch.comnih.gov

Interactive Data Table 1: Hypothetical Bond Dissociation Energies (BDEs) for Key Bonds in this compound

This table presents illustrative BDE values as would be predicted by a typical DFT study (e.g., at the B3LYP/6-31G level) to indicate relative bond strengths. These are not experimental values.*

| Bond | Bond Type | Hypothetical Predicted BDE (kcal/mol) | Implication for Stability |

| C₃₂-H | Aldehydic C-H | ~85-90 | Relatively weak; susceptible to radical abstraction and oxidation. |

| C₁₄-C₃₂ | Carbonyl C-C | ~75-80 | A labile bond, particularly in enzymatic reactions leading to deformylation. |

| O-H (at C₃) | Alcoholic O-H | ~100-105 | Strong bond; relatively stable but can be activated. |

| C₈-C₉ (π-bond) | Alkene pi-bond | ~60-65 | Weakest bond component; site of addition and isomerization reactions. |

Interactive Data Table 2: Predicted Relative Energies of Potential Isomers and Degradation Products

This table provides a hypothetical thermodynamic landscape for potential degradation products, calculated relative to the parent compound. Negative values indicate greater thermodynamic stability. This data is illustrative of computational chemistry outputs.

| Compound | Modification from Parent Molecule | Predicted Relative Energy (ΔG, kcal/mol) | Predicted Stability |

| This compound | - | 0.00 | Reference Compound |

| 3beta-Hydroxylanost-7-en-32-al | Isomerization (Δ⁸ to Δ⁷) | -2.5 | More stable isomer |

| 3beta-Hydroxylanost-8-en-32-oic acid | Oxidation of C-32 aldehyde | -15.0 | Thermodynamically favored product |

| 3-Oxo-lanost-8-en-32-al | Oxidation of C-3 hydroxyl | -5.0 | Favored under oxidative stress |

| 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | Deformylation product | Variable | Product of enzymatic degradation ebi.ac.uk |

Emerging Research Areas and Future Perspectives on 3beta Hydroxylanost 8 En 32 Al

Integration with Systems Biology and Omics Approaches for Holistic Understanding

The intricate roles of 3beta-Hydroxylanost-8-en-32-al in cellular processes necessitate a comprehensive understanding that transcends single-target analysis. The integration of this lanostane (B1242432) intermediate into systems biology and multi-omics frameworks offers a promising avenue for a holistic view of its regulatory functions. thermofisher.com Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a multi-layered perspective on the molecular landscape of a cell or organism. thermofisher.com By applying these approaches, researchers can move beyond studying isolated pathways and begin to unravel the complex network of interactions influenced by this compound.

This compound is a known intermediate in the demethylation of lanosterol (B1674476) and acts as a suppressor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. researchgate.netnih.gov A systems biology approach can elucidate the broader consequences of this suppression. For instance, transcriptomic analysis can reveal changes in the expression of genes involved not only in cholesterol metabolism but also in related pathways. Proteomic studies can identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. thermofisher.com Metabolomic analysis, which focuses on the complete set of small-molecule metabolites, can provide a direct readout of the metabolic state of the cell in response to this compound. thermofisher.comhmdb.ca

The Human Metabolome Database (HMDB) classifies this compound as a triterpenoid (B12794562), a class of compounds derived from six isoprene (B109036) units. hmdb.ca This classification places it within the vast and diverse terpenoid family, which serves as a source for numerous signaling molecules, including ligands for nuclear hormone receptors (NHRs). mdpi.com It is plausible that this compound or its downstream metabolites could function as ligands for NHRs, thereby exerting broad regulatory effects on gene expression. mdpi.com A multi-omics strategy would be instrumental in identifying such novel receptor-ligand interactions and their downstream transcriptional networks.

Table 1: Multi-Omics Approaches for Studying this compound

| Omics Approach | Molecular Read-out | Potential Insights | Key Technologies |

|---|---|---|---|

| Genomics | DNA | Identify genetic variations influencing the compound's metabolism and activity. | Sequencing, Exome Sequencing |

| Transcriptomics | RNA/cDNA | Quantify changes in gene expression in response to the compound. | RT-PCR, RT-qPCR, RNA-Sequencing |

| Proteomics | Proteins | Analyze alterations in protein abundance and modifications. | Mass Spectrometry, Western Blotting, ELISA |

| Metabolomics | Metabolites | Profile changes in small molecule intermediates and end-products. | Mass Spectrometry, NMR Spectroscopy, HPLC |

This table is based on information from Thermo Fisher Scientific on multi-omics approaches. thermofisher.com

Potential as a Biosynthetic Probe or Chemical Tool for Pathway Elucidation

The unique chemical properties and biological activity of this compound position it as a valuable tool for dissecting the intricacies of sterol biosynthesis. As a metabolic intermediate, its accumulation or introduction can be used to probe the kinetics and regulation of specific enzymatic steps. researchgate.net For example, conditions that promote the accumulation of this compound have been used to study the C-32 demethylation of dihydrolanosterol (B1674475) by hepatic microsomes. rhea-db.org

The synthesis of isotopically labeled versions of this compound, such as those incorporating tritium, can be particularly powerful. mit.edu These labeled molecules allow for precise tracking of the compound's metabolic fate and can be used in assay methods for enzymes like lanosterol-14α-demethylase (CYP51). mit.edu Such probes are essential for understanding the mechanism of action of this crucial enzyme, which is a target for antifungal drugs. mit.edu

Furthermore, synthetic analogues of this compound can be designed to act as inhibitors or modulators of specific enzymes in the pathway. mit.edu By modifying the structure, for instance at the C-32 position, researchers can create molecules that bind to an enzyme's active site without being turned over, effectively blocking the pathway at a defined point. mit.edu This approach has been instrumental in studying the mechanism of cholesterol biosynthesis and identifying potential drug targets. mit.edumdpi.com The development of such chemical tools provides a level of precision that is often difficult to achieve through genetic methods alone.

Advances in Biosynthetic Engineering for Enhanced Production in Model Organisms

The production of this compound and other lanostane triterpenoids in their natural hosts is often low, limiting their availability for research and potential therapeutic applications. acs.org Biosynthetic engineering in model organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a promising solution to this challenge. These organisms are genetically tractable and can be engineered to heterologously express the biosynthetic pathway for a desired compound.